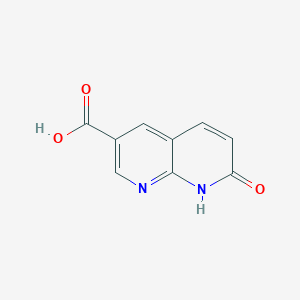
7-Hydroxy-1,8-naphthyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-1,8-naphthyridine-3-carboxylic acid is a derivative of 1,8-naphthyridine . It is a yellow crystalline powder . It is related to the fluoroquinolones, a class of antibacterial compounds .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including this compound, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,8-naphthyridine core with a hydroxy group at the 7-position and a carboxylic acid group at the 3-position .Physical And Chemical Properties Analysis
This compound is a yellow crystalline powder . Its chemical formula is C22H23N3O2 and it has a molecular weight of 361.44 .Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
One significant application of naphthyridine derivatives is in cancer therapeutics. Studies have shown that HIV-1 integrase inhibitors, which include the naphthyridine class of antiretroviral drugs, exhibit promising properties as cytotoxic agents for cancer treatment. Novel analogues of these compounds have been designed to overcome the limitations of naphthyridine-7-carboxamides as antiviral agents and reposition their use in cancer therapy. These derivatives have demonstrated significant cytotoxicity in a panel of cancer cell lines and effective inhibition against select oncogenic kinases (Zeng et al., 2012).
Supramolecular Chemistry
In supramolecular chemistry, the study of noncovalent weak interactions between organic bases and carboxylic acid derivatives has enhanced understanding of molecular binding. Research involving 5,7-dimethyl-1,8-naphthyridine-2-amine and various carboxylic acids has led to the development of anhydrous and hydrous multicomponent organic salts. These compounds form proton-transfer complexes characterized by homo or hetero supramolecular synthons, displaying three-dimensional framework structures (Jin et al., 2011).
Photoelectrochemical Solar Cells
Naphthyridine derivatives with hydroxy and carboxylate substituents have been synthesized and evaluated in dye-sensitized photoelectrochemical solar cells. These compounds, particularly the tetra-acid derivative, have shown unique photochemical properties upon immobilization on nanocrystalline TiO2 surfaces, demonstrating potential for applications in renewable energy technologies (Li et al., 2002).
Luminescent Materials
Naphthyridine derivatives have also found application in the development of luminescent materials. Europium(III) complexes based on carboxyl-functionalized naphthyridine derivatives have been designed and synthesized, exhibiting strong luminescence in aqueous solution with favorable photostability and sensitive pH response behavior. These properties make them intriguing candidates for bioimaging agents and pH probes (Wei et al., 2016).
Antitumor Agents
7-Substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids have been synthesized and evaluated as antitumor agents. These compounds possess moderate cytotoxic activity and have undergone structural modifications to enhance their therapeutic potential. Some derivatives have shown potent cytotoxic activity against murine and human tumor cell lines, highlighting their potential as clinically useful antitumor agents (Tsuzuki et al., 2004).
Wirkmechanismus
Zukünftige Richtungen
The future directions for 7-Hydroxy-1,8-naphthyridine-3-carboxylic acid and similar compounds are likely to involve further exploration of their synthesis, reactivity, and applications. These compounds have diverse biological activities and photochemical properties, making them of interest in medicinal chemistry and materials science .
Eigenschaften
IUPAC Name |
7-oxo-8H-1,8-naphthyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-7-2-1-5-3-6(9(13)14)4-10-8(5)11-7/h1-4H,(H,13,14)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWKOPLBUJVNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=NC=C(C=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-phenyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}oxane-4-carboxamide](/img/structure/B2580467.png)
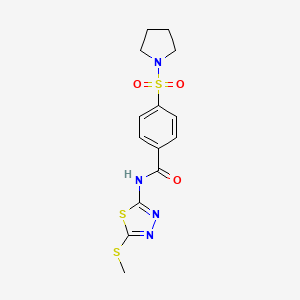
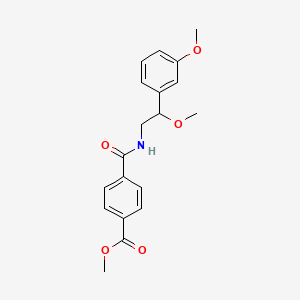
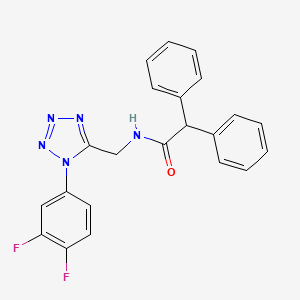
![N-mesityl-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2580471.png)

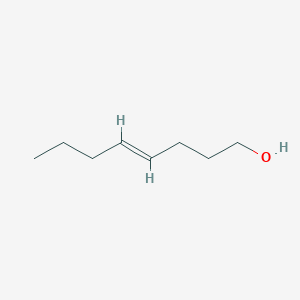

![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2580476.png)
![Ethyl 4-((4-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2580477.png)
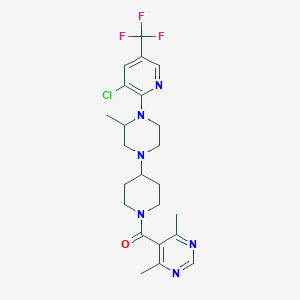
![Methyl 2,4-dioxo-3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2580483.png)

![[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2580487.png)